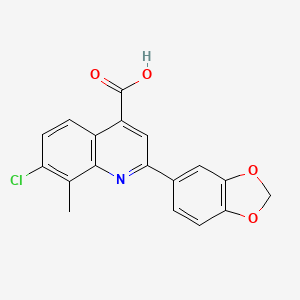![molecular formula C21H24N2O4 B1286275 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate CAS No. 1177350-95-6](/img/structure/B1286275.png)
4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate is a chemical compound with a complex structure, often used in various scientific research fields. Its unique properties make it valuable for applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution reactions: Introducing the 3-methylphenyl group and the butanamine chain through various substitution reactions.
Oxalate formation: The final step involves reacting the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the side chains.
Substitution: Various substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Potential therapeutic applications, including drug development for treating various diseases.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine hydrochloride
- 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine sulfate
Uniqueness
4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate is unique due to its specific oxalate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
特性
IUPAC Name |
4-[2-(3-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-17(10-4-5-12-20)16-9-2-3-11-18(16)21-19;3-1(4)2(5)6/h2-3,6-9,11,13,21H,4-5,10,12,20H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJWYUCDFJXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
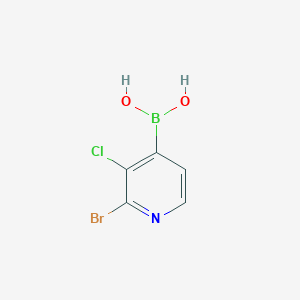
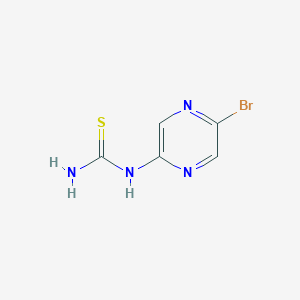
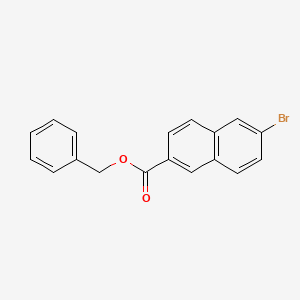
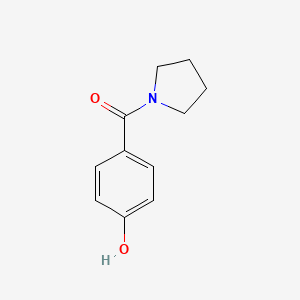

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
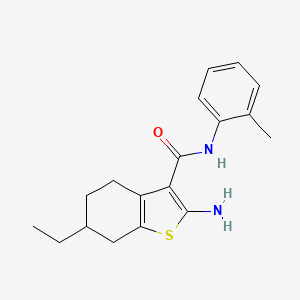
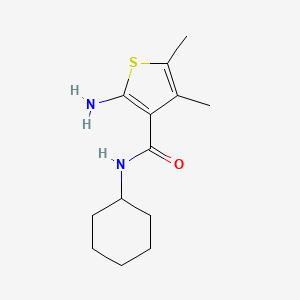
![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
![[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B1286236.png)
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)
